4-Phenyl-5,6-dihydrobenzo[h]quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H15N |
|---|---|
Molecular Weight |
257.3 g/mol |
IUPAC Name |
4-phenyl-5,6-dihydrobenzo[h]quinoline |
InChI |
InChI=1S/C19H15N/c1-2-6-14(7-3-1)16-12-13-20-19-17-9-5-4-8-15(17)10-11-18(16)19/h1-9,12-13H,10-11H2 |
InChI Key |
SRFIRVPDMOMRQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Phenyl 5,6 Dihydrobenzo H Quinoline and Its Analogues
Multi-Component Reaction Approaches for Dihydrobenzo[h]quinoline Synthesis
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to form complex molecules from three or more starting materials in a single step, thereby reducing reaction time, cost, and waste. The synthesis of the 5,6-dihydrobenzo[h]quinoline scaffold is well-suited to MCR strategies.
One-Pot Condensation Reactions
A prominent and efficient method for the synthesis of 2-amino-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, a close analogue of the target compound, involves a one-pot condensation of an arylaldehyde (such as benzaldehyde), 3,4-dihydro-1(2H)-naphthalenone (also known as α-tetralone), and malononitrile (B47326). This reaction proceeds through a cascade of events, likely initiated by a Knoevenagel condensation between the arylaldehyde and malononitrile, followed by a Michael addition of the enolate of 3,4-dihydro-1(2H)-naphthalenone, and subsequent cyclization and tautomerization to yield the final product.
Catalytic Systems for Enhanced Synthetic Efficiency
The efficiency of these multi-component reactions can be significantly enhanced through the use of various catalytic systems and reaction conditions.
Ammonium (B1175870) Acetate (B1210297): This salt is frequently employed as a catalyst in the synthesis of 5,6-dihydrobenzo[h]quinoline derivatives. It serves as both a source of ammonia (B1221849) for the cyclization step and a mild acidic catalyst to promote the condensation reactions.
Microwave Irradiation: The use of microwave irradiation has been shown to improve the yield and reduce the reaction time for the synthesis of 2-amino-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. This technique provides rapid and uniform heating, often leading to cleaner reactions and higher throughput.
Poly(phosphoric acid) (PPA): PPA is a versatile and effective catalyst in various cyclization reactions, including those for the synthesis of quinolines and related heterocyclic systems. Its strong dehydrating and acidic properties facilitate the intramolecular cyclization steps. While specific examples for 4-phenyl-5,6-dihydrobenzo[h]quinoline are not extensively detailed in readily available literature, PPA's utility in similar syntheses suggests its potential as an efficient catalyst in this context.
SnO2 Nanoparticles: Tin(IV) oxide nanoparticles have emerged as a recyclable and benign catalyst for various organic transformations, including the synthesis of quinoxalines through cyclo-condensation reactions. iau.ir Although direct application to this compound is not widely reported, their catalytic activity in promoting C-N and C=N bond formation in related heterocyclic syntheses indicates their potential as an eco-friendly catalytic option. iau.iroiccpress.com
Table 1: Comparison of Catalytic Systems for Dihydrobenzo[h]quinoline Synthesis
| Catalyst/Condition | Role | Advantages |
| Ammonium Acetate | Ammonia source, mild acid catalyst | Readily available, inexpensive, dual-functionality |
| Microwave Irradiation | Energy source | Rapid heating, shorter reaction times, improved yields |
| Poly(phosphoric acid) | Acid catalyst, dehydrating agent | Strong acid, promotes cyclization |
| SnO2 Nanoparticles | Heterogeneous catalyst | Recyclable, environmentally benign |
Friedländer Quinoline (B57606) Synthesis Adaptations for Dihydrobenzo[h]quinoline Scaffold Construction
The Friedländer synthesis is a classical and straightforward method for constructing quinoline rings, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.org
Adaptations of the Friedländer synthesis are highly applicable to the construction of the 5,6-dihydrobenzo[h]quinoline scaffold. In this context, a suitable 2-aminonaphthyl ketone or aldehyde could be reacted with a compound containing an active methylene (B1212753) group. A plausible and efficient variation involves the reaction of a 2-aminobenzaldehyde (B1207257) with a cyclic ketone such as 3,4-dihydro-1(2H)-naphthalenone. This approach would directly lead to the formation of the fused tricyclic system of dihydrobenzo[h]quinoline. The reaction likely proceeds through an initial aldol (B89426) condensation followed by cyclodehydration. nih.gov
Doebner-Miller Reaction and Related Cyclization Pathways for Benzo[h]quinoline (B1196314) Derivatives
The Doebner-Miller reaction is another fundamental method for quinoline synthesis, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgnih.gov This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is a powerful tool for creating substituted quinolines. wikipedia.org
For the synthesis of benzo[h]quinoline derivatives, an adaptation of the Doebner-Miller reaction would likely involve the use of a naphthylamine as the starting amine. For instance, reacting β-naphthylamine with an α,β-unsaturated aldehyde or ketone under acidic conditions could lead to the formation of the benzo[h]quinoline core. The reaction mechanism is believed to proceed through a Michael addition of the amine to the unsaturated carbonyl compound, followed by cyclization and oxidation.
Strategic Derivatization and Scaffold Modification Routes
Beyond the primary construction of the dihydrobenzo[h]quinoline scaffold, strategic derivatization is crucial for creating a library of analogues with diverse functionalities. Domino reactions, which involve a cascade of intramolecular reactions, are particularly powerful in this regard.
Knoevenagel Condensation and Michael Addition Strategies
A highly effective strategy for the synthesis of functionalized dihydroquinolines involves a domino Knoevenagel condensation-Michael addition-intramolecular cyclization sequence. This approach allows for the construction of complex heterocyclic systems in a single pot.
The reaction sequence can be initiated by the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound, such as malononitrile. The resulting arylidene malononitrile then acts as a Michael acceptor. Subsequent Michael addition of an enolate, for example, from a cyclic ketone, followed by intramolecular cyclization and tautomerization, can lead to the formation of a highly substituted dihydroquinoline ring. This methodology offers a high degree of flexibility in introducing various substituents onto the final heterocyclic scaffold.
Alkylation and Arylation Reactions on the Dihydrobenzo[h]quinoline Skeleton
The direct functionalization of heterocyclic compounds through C-H bond activation represents a powerful and efficient synthetic strategy. This approach is advantageous as it avoids the need for pre-functionalized starting materials, thus improving atom and step economy. While methodologies are often developed on the parent quinoline scaffold, the principles are applicable to more complex systems like dihydrobenzo[h]quinolines.
Rhodium-catalyzed alkylation provides an effective method for introducing alkyl chains onto the quinoline nucleus. This reaction typically utilizes a Rh/PCy₃ catalyst system in combination with a Brønsted acid, such as PCy₃·HCl, to couple the heterocycle with various olefins. The scope of this reaction is broad, accommodating a range of quinolines and olefins, including those with functional groups like esters and phthalimides. For instance, parent quinoline can be alkylated with 3,3-dimethylbutene in high yield using a low catalyst loading. This method's tolerance for different substitution patterns on the quinoline ring suggests its potential for modifying the this compound skeleton.
Arylation of the quinoline ring can be achieved through palladium-catalyzed reactions, often using quinoline N-oxides as substrates to direct the functionalization to the C2 position. These reactions are compatible with various functional groups on the aryl bromide coupling partner. The subsequent deoxygenation of the N-oxide yields the C2-arylated quinoline derivative. This strategy provides a pathway for introducing diverse aryl moieties onto the heterocyclic core.
Below is a table summarizing the Rh-catalyzed alkylation of quinoline with various olefins, serving as a model for potential reactions on the dihydrobenzo[h]quinoline skeleton.
Table 1: Rh-Catalyzed Alkylation of Quinoline with Various Olefins Data derived from studies on the parent quinoline scaffold.
| Olefin Coupling Partner | Alkylated Quinoline Product | Yield (%) |
|---|---|---|
| 3,3-Dimethylbutene | 2-(2,2-Dimethylpropyl)quinoline | 91% |
| Cyclohexene | 2-Cyclohexylquinoline | 99% |
| 2-Methylpropene | 2-(2-Methylpropyl)quinoline | 89% |
Introduction of Functional Groups for Targeted Research Applications
The strategic introduction of specific functional groups onto the this compound framework is essential for creating molecules with specialized functions for targeted research. This functionalization allows for the fine-tuning of electronic, steric, and pharmacokinetic properties to develop agents for applications ranging from medicinal chemistry to materials science.
Development of Potential Antifungal Agents
One significant application is the development of novel fungicides. Researchers have designed and synthesized a series of 5,6-dihydrobenzo[h]quinoline derivatives as potential inhibitors of sterol 14α-demethylase (CYP51), a critical enzyme in fungal biosynthesis. These analogues were evaluated for their fungicidal activity against various plant fungi. Several compounds exhibited significant antifungal activity, with some showing better efficacy than the commercial fungicide fluquinconazole (B159502) against specific fungal strains like Bipolaris maydis. Molecular dynamics simulations indicated that these compounds could possess a strong affinity for the CYP51 enzyme.
Table 2: Antifungal Activity of Functionalized 5,6-Dihydrobenzo[h]quinoline Derivatives
| Compound ID | Target Fungus | EC₅₀ (μg/mL) | CYP51 Inhibition IC₅₀ (μg/mL) |
|---|---|---|---|
| 5e | Bipolaris maydis | 0.283 | 0.315 |
| 6a | Bipolaris maydis | 0.529 | 0.601 |
| 6b | Bipolaris maydis | 0.644 | 0.750 |
| 4h | Bipolaris maydis | 0.732 | 0.840 |
Design of Antitumor Agents
The dihydrobenzo[h]quinoline scaffold has also been functionalized to create potential DNA-intercalating antitumor agents. A series of benzo- and tetrahydrobenzo-[h]quinolines bearing a flexible (dimethylamino)ethylcarboxamide side chain were synthesized and evaluated for cytotoxic activity against several human cancer cell lines. The studies revealed that, in general, the saturated tetrahydrobenzo[h]quinoline derivatives displayed greater cytotoxicity than their unsaturated benzo[h]quinoline counterparts. Compound 6e from this series showed significant cytotoxicity across all tested cell lines, with IC₅₀ values in the low micromolar range, and was also found to be a potent inducer of apoptosis in A549 lung cancer cells.
Table 3: Cytotoxicity (IC₅₀, μM) of Selected Tetrahydrobenzo[h]quinoline Derivatives
| Compound ID | MCF-7 (Breast) | A2780 (Ovarian) | C26 (Colon) | A549 (Lung) |
|---|---|---|---|---|
| 6e | 1.86 | 2.54 | 3.91 | 2.11 |
| 6b | 4.11 | 5.01 | 7.84 | 4.32 |
| 6i | 11.2 | 13.7 | >50 | 10.5 |
| 6j | 9.87 | 10.1 | 15.4 | 8.91 |
Applications in Materials Science
Beyond biological applications, functionalized benzo[h]quinolines are being explored in materials science. For example, 10-hydroxybenzo[h]quinoline (B48255) derivatives have been functionalized with cyanoacrylic acid groups to act as co-sensitizers in dye-sensitized solar cells (DSSCs). The cyanoacrylic acid moiety serves as an electron-withdrawing anchoring group, facilitating the intramolecular charge transfer necessary for the device's function. This demonstrates the versatility of the benzo[h]quinoline core in the rational design of materials with specific photophysical properties.
Probes for Nucleic Acid Structures
The benzo[h]quinoline scaffold can also be modified to interact with specific nucleic acid structures. By introducing carboxylic acid groups, researchers have synthesized 2- and 3-carboxy-benzoquinolines that function as G-quadruplex binding agents. These compounds were found to bind to G-quadruplex DNA with good affinity and exhibited a notable selectivity for quadruplex structures over standard duplex DNA. Such molecules are valuable tools for studying the biological roles of G-quadruplexes in processes like gene regulation.
Sophisticated Spectroscopic and Structural Elucidation of 4 Phenyl 5,6 Dihydrobenzo H Quinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinoline (B57606) derivatives, providing detailed information about the chemical environment of each hydrogen and carbon atom. uncw.edu
In ¹H-NMR spectra of 4-phenyl-5,6-dihydrobenzo[h]quinoline analogues, the protons are observed in distinct regions. The aliphatic protons of the dihydro portion typically appear in the upfield region, while the aromatic protons resonate in the downfield region from δ 7.0 to 8.5 ppm. nih.gov For instance, in structurally related dihydro-quinolone systems, the methylene (B1212753) (-CH₂) protons present as multiplets around δ 2.9-3.2 ppm, and the methine (-CH) proton appears as a triplet around δ 4.3 ppm. ualberta.ca The protons on the phenyl ring and the benzo[h]quinoline (B1196314) core exhibit complex splitting patterns due to spin-spin coupling.
¹³C-NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. For 4-phenylquinoline (B1297854) derivatives, the aromatic carbons typically resonate between δ 115 and 150 ppm. ualberta.carsc.org The aliphatic carbons of the dihydro-moiety are found further upfield. The carbon attached to the nitrogen atom (C2) and the phenyl-substituted carbon (C4) are often deshielded and appear at lower fields. The chemical shifts are sensitive to substituent effects on both the phenyl and quinoline ring systems. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Structurally Related Quinoline Derivatives Data extracted from analyses of various substituted quinoline compounds to illustrate typical chemical shift ranges.
| Atom Type | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Reference Compound Example |
| Aliphatic -CH₂- | ~2.9 - 3.5 | ~29 - 39 | 4-Phenyl-3,4-dihydro-2(1H)-quinolone ualberta.ca |
| Aliphatic -CH- | ~4.3 | ~42 | 4-Phenyl-3,4-dihydro-2(1H)-quinolone ualberta.ca |
| Aromatic C-H | ~7.0 - 8.7 | ~115 - 135 | 4-phenyl-2-(pyridin-2-yl)quinoline rsc.org |
| Quaternary Aromatic C | - | ~137 - 161 | 3-ethyl-2,4-diphenylquinoline rsc.org |
Vibrational Spectroscopy Applications (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable information on the functional groups and molecular vibrations within the structure.
The FT-IR and FT-Raman spectra of this compound derivatives are characterized by several key vibrational modes. Aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. The aliphatic C-H stretching from the dihydro portion appears at slightly lower wavenumbers, generally between 2850 and 3000 cm⁻¹. nih.gov
The stretching vibrations of the C=C and C=N bonds within the fused aromatic ring system give rise to a series of characteristic bands in the 1400–1650 cm⁻¹ range. nih.govnih.gov Phenyl ring stretching modes are also found in this region. The specific frequencies can be influenced by substitution on the aromatic rings. Out-of-plane C-H bending vibrations for the aromatic rings produce strong bands in the 700–900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Table 2: Key Vibrational Modes for Quinoline Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, FT-Raman |
| C=N / C=C Ring Stretch | 1650 - 1400 | FT-IR, FT-Raman |
| C-H In-plane Bend | 1300 - 1000 | FT-IR |
| C-H Out-of-plane Bend | 900 - 700 | FT-IR |
High-Resolution Mass Spectrometry (ESI-MS, GC-MS) in Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. nih.gov For derivatives of this compound, techniques like Electrospray Ionization (ESI-MS) are commonly employed.
In positive-ion mode ESI-MS, these compounds typically exhibit a prominent protonated molecular ion peak [M+H]⁺. ualberta.caacgpubs.org The high resolution of the mass analyzer allows for the measurement of the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places). This precise mass measurement is used to calculate the elemental formula of the ion, confirming that the synthesized compound has the expected atomic composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas and serves as a definitive confirmation of the molecular formula. nih.gov
X-ray Crystallography for Definitive Molecular Architecture and Conformation
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. bohrium.comnih.gov
Studies on structurally similar compounds, such as 2-oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline, show that the fused ring system is not planar. researchgate.net The presence of the ethylene (B1197577) (-CH₂CH₂-) fragment in the dihydro portion causes the molecule to adopt a buckled conformation. researchgate.net The dihedral angle between the benzene (B151609) and pyridine (B92270) portions of the quinoline system is significantly twisted. researchgate.net
Table 3: Illustrative Crystallographic Data for a Related Benzo[h]quinoline Derivative Data from 2-(3,4-Dichlorophenyl)-4-phenylbenzo[h]quinoline nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Benzo[h]quinoline & Phenyl at C4) | 67.11 (4)° |
| Key Intermolecular Interaction | C-H···π |
Electronic Absorption and Photoluminescence Spectroscopy for Photophysical Characterization (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic and photophysical properties of these compounds. Phenyl-substituted quinolines are known to be fluorophores. nih.gov
The UV-Vis absorption spectra of this compound derivatives typically display intense absorption bands in the ultraviolet region, arising from π–π* electronic transitions within the extended conjugated system of the aromatic rings. nih.gov
Upon excitation at an appropriate wavelength, these compounds often exhibit fluorescence. The emission spectra provide information about the excited state properties. For example, benzo[h]quinoline itself shows enhanced fluorescence upon protonation. researchgate.net The position of the emission maximum (λ_em) and the fluorescence quantum yield are sensitive to the molecular structure, substituents, and the solvent environment. The difference between the absorption and emission maxima, known as the Stokes shift, is also an important characteristic property. nih.gov
Table 4: Photophysical Data for Related Phenylquinoline Compounds nih.gov
| Compound | Absorption λ_max (nm) | Emission λ_max (nm) |
| 5,7-diphenylquinoline | 262, 311, 324 | 369 |
| 2,5,7-triphenylquinoline | 260, 305, 345 | 408 |
Theoretical and Computational Chemistry of 4 Phenyl 5,6 Dihydrobenzo H Quinoline Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov Its balance of accuracy and computational efficiency makes it ideal for analyzing large systems like quinoline (B57606) derivatives. researchgate.netrsc.org DFT methods are used to determine kinetic and thermodynamic stability, calculate structural parameters, and gain insights into molecular interactions and electronic properties. nih.gov Time-Dependent DFT (TDDFT) extends these capabilities to excited states, allowing for the prediction and analysis of electronic absorption spectra. researchgate.netrsc.org
The first step in the computational analysis of a molecule like 4-Phenyl-5,6-dihydrobenzo[h]quinoline is typically geometrical optimization. This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. mdpi.com DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p) or 6-311G(d,p), are commonly employed for this purpose. mdpi.comnih.gov The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be validated by comparison with experimental data from X-ray crystallography, where available. mdpi.commdpi.com
Table 1: Representative Optimized Geometrical Parameters for Quinoline Derivatives
| Parameter | Description | Typical Calculated Value | Method |
|---|---|---|---|
| C-N Bond Length | Bond distance within the quinoline ring | ~1.3-1.4 Å | DFT/B3LYP |
| C-C Bond Length | Aromatic bond distance | ~1.4 Å | DFT/B3LYP |
Note: The data in this table is illustrative for quinoline-based systems and not specific to this compound unless otherwise cited.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of molecules. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scholarsresearchlibrary.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.org
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. scirp.org These energy levels and the gap are crucial for predicting the electronic absorption spectra, as the primary electronic transitions often occur from the HOMO to the LUMO. mdpi.com In various quinoline derivatives, DFT calculations have shown that the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. mdpi.comespublisher.com The introduction of different substituent groups can tune these energy levels and thus modulate the electronic and optical properties of the molecule. rsc.orgnih.gov
Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Selected Quinoline Systems
| Compound System | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| Quinoline | -6.646 | -1.816 | 4.83 | DFT/B3LYP/6–31+G(d,p) scirp.org |
| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione | - | - | ~3.88 | DFT/B3LYP espublisher.com |
Note: This table presents data for related heterocyclic systems to illustrate the typical range of FMO energies.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. thaiscience.info The MEP is plotted onto the molecule's electron density surface, where different colors represent different values of the electrostatic potential. scholarsresearchlibrary.com
Typically, regions of negative electrostatic potential, shown in red and yellow, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on heteroatoms like nitrogen or oxygen. researchgate.net Conversely, regions of positive electrostatic potential, colored blue and green, are electron-deficient and represent likely sites for nucleophilic attack. scholarsresearchlibrary.com For quinoline derivatives, MEP analysis often reveals a significant negative potential around the nitrogen atom of the quinoline ring, indicating its role as a primary site for electrophilic interactions or protonation. researchgate.net The phenyl substituents and other parts of the carbon framework typically show regions of positive or near-neutral potential. researchgate.net
Investigation of Nonlinear Optical (NLO) Properties
Molecules with extensive π-conjugated systems, such as this compound, are of significant interest for their potential applications in nonlinear optics (NLO). nih.govajchem-a.com NLO materials can alter the properties of light and are crucial for technologies like optical switching and data storage. nih.gov Computational methods are widely used to predict the NLO response of new materials before their synthesis. ajchem-a.com
The key parameters that quantify the NLO properties of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). scholarsresearchlibrary.com A large hyperpolarizability value is indicative of a strong NLO response. DFT calculations can reliably predict these properties. Studies on various organic chromophores have shown that molecules with a donor-π-acceptor (D-π-A) structure tend to exhibit large β values. nih.gov For quinoline derivatives, the electron-withdrawing nature of the quinoline ring can be combined with electron-donating groups to create this charge asymmetry, enhancing the NLO properties. nih.govresearchgate.net The calculated hyperpolarizability is often compared to that of a standard NLO material, such as urea (B33335), to gauge its potential. ajchem-a.com
Table 3: Calculated Nonlinear Optical Properties for Representative Organic Molecules
| Molecule | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
|---|---|---|---|
| Urea (Standard) | ~4.6 | Varies with method | Varies with method |
| 4-nitro-cinnoline | - | - | ~5 times that of urea ajchem-a.com |
Note: This table provides comparative NLO data from related systems to highlight the potential of heterocyclic compounds.
Fukui Functions and Local Reactivity Descriptors
While MEP maps provide a qualitative picture of reactivity, a more quantitative analysis can be achieved through local reactivity descriptors derived from conceptual DFT, such as Fukui functions. d-nb.info The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. d-nb.info
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (electron addition)
f-(r): for electrophilic attack (electron removal)
f0(r): for radical attack
Noncovalent Interaction and Hirshfeld Surface Analysis
In the solid state, the properties of a molecular crystal are governed by the network of intermolecular interactions that hold the molecules together. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these noncovalent interactions within a crystal lattice. acs.orgnih.gov
The Hirshfeld surface is a 3D representation of the space a molecule occupies in a crystal. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov
Molecular Docking Studies for Mechanistic Insights (e.g., enzyme interactions, DNA binding)
Molecular docking simulations have proven to be a valuable tool for elucidating the potential mechanisms of action for this compound and its derivatives at a molecular level. These computational studies provide insights into how these compounds may interact with biological macromolecules such as enzymes and DNA, predicting binding affinities and specific intermolecular interactions that can be correlated with their observed biological activities.
Research has focused on docking derivatives of the benzo[h]quinoline (B1196314) scaffold into the active sites of various cancer-related protein targets. nih.gov For instance, to understand the anti-cancer activity of arylated benzo[h]quinolines, molecular docking studies were performed on target proteins like the human breast cancer target receptor aromatase and the colon cancer target protein Cyclin-Dependent Kinase 2 (CDK2). nih.gov These studies revealed that benzo[h]quinoline derivatives could effectively fit into the hydrophobic pockets of these receptor proteins. nih.gov
In a study focused on developing novel DNA intercalating topoisomerase IIα (topo IIα) poisons, a series of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines were synthesized and evaluated. nih.gov Molecular docking of a particularly potent compound from this series was performed to understand its mode of action. The results indicated that the compound acts as a DNA intercalative topo IIα poison. nih.gov This suggests that the 5,6-dihydrobenzo[h]quinoline core structure can serve as a scaffold for agents that target the DNA-topo IIα complex.
Further supporting the role of this heterocyclic system in DNA interaction, another study designed and synthesized a series of benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents. nih.gov Molecular docking was employed to investigate the DNA interaction properties of these compounds. The computational data corroborated the experimental findings, suggesting that these compounds can interact with DNA as intercalating agents. nih.gov
The interaction of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives with DNA gyrase A and B was also investigated using molecular docking. The results showed a preferential binding to the A subunit of DNA gyrase, suggesting a potential mechanism for the observed antibacterial activity of these compounds. nih.gov
The following tables summarize the findings from various molecular docking studies on derivatives of the this compound scaffold, highlighting the target, key interactions, and predicted binding energies.
| Derivative Class | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Arylated benzo[h]quinolines | Aromatase and CDK2 | Compounds dock into the hydrophobic pocket of the target receptors. | nih.gov |
| 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines | Topoisomerase IIα | Compound acts as a DNA intercalative topo IIα poison. | nih.gov |
| 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinolines | DNA Gyrase A & B | Superior binding results were observed on DNA gyrase A over DNA gyrase B. | nih.gov |
| Derivative Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| Benzo- and tetrahydrobenzo-[h]quinolines | Calf Thymus DNA (CT-DNA) | Computational data suggests compounds can interact with DNA as intercalating agents. | nih.gov |
| 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines | DNA | The docking results revealed the mode of action as a DNA intercalative topo IIα poison inhibitor. | nih.gov |
These computational studies, by providing a molecular-level view of potential interactions, are instrumental in guiding the rational design and optimization of new this compound derivatives with enhanced and specific biological activities.
Chemical Reactivity and Transformation Mechanisms of 4 Phenyl 5,6 Dihydrobenzo H Quinoline
Aromatic Substitution and Functionalization Reactions on the Quinoline (B57606) Core
The quinoline core of 4-phenyl-5,6-dihydrobenzo[h]quinoline is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions. The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack, making the benzene (B151609) ring the more probable site for such reactions. Conversely, the pyridine (B92270) ring is susceptible to nucleophilic attack, particularly at the C2 and C4 positions.
Electrophilic Aromatic Substitution:
Generally, electrophilic substitution on the quinoline ring requires harsh conditions and the substitution pattern is dependent on the reaction conditions. For the benzo[h]quinoline (B1196314) system, the fused benzene ring is more activated towards electrophiles compared to the pyridine part of the quinoline nucleus. The positions most susceptible to electrophilic attack are C7, C8, C9, and C10. The phenyl substituent at the C4 position will further influence the regioselectivity of these reactions through its electronic and steric effects.
Nucleophilic Aromatic Substitution:
The pyridine ring of the quinoline nucleus is inherently electron-deficient and thus activated towards nucleophilic attack. The presence of the electron-withdrawing nitrogen atom facilitates the addition of nucleophiles, especially at the α (C2) and γ (C4) positions relative to the nitrogen. In this compound, the C4 position is already substituted. Therefore, nucleophilic attack is more likely to occur at the C2 position. The regioselectivity of nucleophilic aromatic substitution (SNAr) on quinazoline (B50416) precursors, a related heterocyclic system, has been shown to be highly specific for the 4-position, which underscores the electronic influence of the nitrogen atoms on the ring system. nih.gov
C-H Functionalization:
Modern synthetic methods have enabled the direct functionalization of C-H bonds in quinoline systems, providing a more atom-economical approach to derivatization. rsc.orgmdpi.comnih.gov These reactions are often catalyzed by transition metals and can be directed to specific positions by coordinating groups. For this compound, C-H functionalization could potentially be directed to various positions on both the quinoline core and the phenyl substituent, depending on the catalyst and directing group employed.
| Reaction Type | Reactivity of Quinoline Core | Predicted Regioselectivity on this compound |
|---|---|---|
| Electrophilic Aromatic Substitution | Deactivated pyridine ring, more reactive benzene ring. | Primarily on the fused benzene ring (positions C7, C8, C9, C10). |
| Nucleophilic Aromatic Substitution | Activated towards nucleophiles at C2 and C4. | Likely at the C2 position due to the C4-phenyl substitution. |
| Transition Metal-Catalyzed C-H Functionalization | Amenable to regioselective functionalization. | Dependent on the catalyst and directing group used. |
Ring-Opening and Cycloaddition Reactions Involving the Dihydrobenzo[h]quinoline Ring System
The partially saturated dihydropyridine (B1217469) ring in this compound introduces the possibility of ring-opening and cycloaddition reactions that are not typically observed in fully aromatic quinolines.
Ring-Opening Reactions:
Cycloaddition Reactions:
The double bond within the dihydropyridine ring of this compound can act as a dienophile or a dipolarophile in cycloaddition reactions. Diels-Alder reactions, for example, could potentially occur with suitable dienes, leading to the formation of more complex polycyclic structures. Similarly, 1,3-dipolar cycloaddition reactions with dipoles such as azides, nitrile oxides, or nitrones could be envisioned to construct novel fused heterocyclic rings. The synthesis of pyrrolo- and pyridazinoquinazoline derivatives through dipolar cycloaddition reactions with quinazolinones highlights the utility of this approach in building complex heterocyclic frameworks. mdpi.com
| Reaction Type | Potential Reactivity of the Dihydrobenzo[h]quinoline Ring | Potential Products |
|---|---|---|
| Ring-Opening | Cleavage of the dihydropyridine ring under specific conditions. | Acyclic compounds or rearranged heterocycles. |
| [4+2] Cycloaddition (Diels-Alder) | The C=C bond in the dihydropyridine ring acts as a dienophile. | Fused polycyclic systems. |
| 1,3-Dipolar Cycloaddition | The C=C bond in the dihydropyridine ring acts as a dipolarophile. | Novel fused heterocyclic rings. |
Heterocyclic Ring Transformations (e.g., into quinazoline or pyrimidine (B1678525) derivatives)
The dihydrobenzo[h]quinoline scaffold can serve as a versatile precursor for the synthesis of other heterocyclic systems through ring transformation reactions.
Transformation into Quinazoline Derivatives:
A notable transformation is the conversion of this compound derivatives into the corresponding 4-phenyl-5,6-dihydrobenzo[h]quinazolines. This has been achieved through a reaction sequence starting from a chalcone (B49325) precursor which, upon reaction with guanidine, yields the dihydrobenzo[h]quinazoline core. researchgate.netrsc.org This transformation involves the incorporation of an additional nitrogen atom into the heterocyclic ring system, effectively converting the pyridine ring of the quinoline into a pyrimidine ring. Various substituted benzo[h]quinazoline analogs have been synthesized using this methodology. researchgate.net
Transformation into Pyrimidine Derivatives:
The synthesis of pyrimido[4,5-b]quinolines, which contain a fused pyrimidine and quinoline ring system, suggests the possibility of transforming this compound into related structures. researchgate.netnih.gov Although direct transformations from this specific starting material are not explicitly detailed, plausible synthetic routes could involve the introduction of a nitrogen source at the C2 and C3 positions of the quinoline ring, followed by cyclization to form the pyrimidine ring. For instance, reaction with a reagent like formamide (B127407) or urea (B33335) under appropriate conditions could potentially lead to the formation of a fused pyrimidine ring.
| Target Heterocycle | Synthetic Approach | Key Transformation |
|---|---|---|
| Quinazoline Derivatives | Reaction of a suitable precursor with guanidine. researchgate.netrsc.org | Conversion of the pyridine ring into a pyrimidine ring. |
| Pyrimidine Derivatives | Plausible reaction with a nitrogen source (e.g., formamide, urea). | Formation of a fused pyrimidine ring onto the quinoline core. |
Photochemical and Electrochemical Reactivity Profiles
The extended π-system and the presence of heteroatoms in this compound suggest that it may exhibit interesting photochemical and electrochemical properties.
Photochemical Reactivity:
The photochemical behavior of quinolines and their derivatives has been a subject of interest. For instance, the synthesis of 6-phenylbenzo[h]quinolines has been accomplished through a photoinduced dehydrogenative annulation of (E)-2-phenyl-3-styrylpyridines. rsc.org This reaction proceeds via a 6π-electrocyclization, demonstrating the utility of photochemical methods in constructing such fused aromatic systems. rsc.org Furthermore, visible light-mediated C-H hydroxyalkylation of quinolines has been reported, proceeding through a radical pathway. researchgate.netnih.gov This suggests that this compound could undergo similar photochemical transformations, such as dehydrogenation to the fully aromatic benzo[h]quinoline or functionalization at various positions. Irradiation of 1,2-dihydroquinolines can lead to the formation of allenic compounds through benzoazahexatriene intermediates, indicating another potential photochemical reaction pathway for the dihydrobenzo[h]quinoline system. rsc.org
Electrochemical Reactivity:
The electrochemical properties of this compound are not well-documented. However, based on the structure, it is expected to undergo both oxidation and reduction processes. The nitrogen-containing heterocyclic ring and the aromatic system can participate in electron transfer reactions. Cyclic voltammetry would be a suitable technique to investigate the redox potentials and the stability of the resulting radical ions. The electrochemical behavior would be influenced by the solvent, electrolyte, and the nature of any substituents on the molecule.
| Reactivity Profile | Potential Reactions | Mechanistic Insights |
|---|---|---|
| Photochemical | Dehydrogenation, C-H functionalization, ring-opening. rsc.orgresearchgate.netnih.govrsc.org | Can proceed through electrocyclization or radical pathways. rsc.orgresearchgate.netnih.gov |
| Electrochemical | Oxidation and reduction of the π-system. | Involves electron transfer to and from the aromatic and heterocyclic rings. |
Structure Activity Relationship Sar Studies for 4 Phenyl 5,6 Dihydrobenzo H Quinoline Analogues Non Clinical Focus
Impact of Substituents on Molecular Activity and Photophysical Properties
The photophysical properties, such as absorption and fluorescence, are highly sensitive to substituent changes. nih.govbeilstein-journals.org The introduction of electron-donating or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths. researchgate.net For instance, in a study of 9-phenyl-9-phosphafluorene oxide derivatives, which share features with the benzoquinoline core, electron-donating groups like tert-butyl or phenyl on an attached carbazole (B46965) moiety caused a redshift in the emission wavelength compared to the unsubstituted analogue. beilstein-journals.org This principle suggests that similar modifications to the 4-phenyl ring or the benzo[h]quinoline (B1196314) core could tune the photophysical properties of 4-Phenyl-5,6-dihydrobenzo[h]quinoline analogues for various applications.
From a molecular activity perspective, substituents play a pivotal role in defining the interaction of these molecules with biological targets. In a series of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines, the presence of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups at the 4-position of a phenyl ring, combined with a hydroxyphenyl group at the 2-position, resulted in potent topoisomerase IIα inhibition. nih.gov Similarly, studies on other arylated benzo[h]quinolines found that incorporating a five-membered aromatic ring, such as a furyl or thienyl group, at certain positions enhanced their activity. nih.gov These findings underscore the importance of substituent choice in modulating the electronic and steric profile of the molecule to achieve desired activities.
The following table summarizes the observed effects of different substituents on the properties of benzo[h]quinoline analogues based on various research findings.
| Compound Series | Substituent & Position | Observed Effect | Reference |
| 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines | -CF3 and -OCF3 at 4-position of phenyl ring | Potent topoisomerase IIα and anti-proliferative activity | nih.gov |
| 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines | 3'- or 4'-hydroxyphenyl at 2-position | Potent topoisomerase IIα and anti-proliferative activity | nih.gov |
| Arylated benzo[h]quinolines | Furyl group at position 5 | Good anti-cancer activity | nih.gov |
| Arylated benzo[h]quinolines | Thienyl group at position 5 | Good anti-cancer activity | nih.gov |
| 9-phenyl-9-phosphafluorene oxides | tert-Butyl, Carbazolyl, Phenyl groups | Redshift in emission wavelength | beilstein-journals.org |
Conformational Analysis and its Influence on Molecular Interactions
The three-dimensional arrangement of atoms, or conformation, of this compound analogues is a critical factor governing their molecular interactions. The partially saturated dihydro portion of the quinoline (B57606) ring system imparts a degree of flexibility not present in fully aromatic systems, allowing the molecule to adopt various spatial arrangements.
Conformational analysis, often performed using techniques like single-crystal X-ray diffraction and theoretical calculations, provides insight into the preferred shapes of these molecules. scielo.br For related dihydroquinolinone structures, such analyses have revealed specific puckering in the non-aromatic ring and defined torsional angles between different ring systems. scielo.br These conformational preferences are not random; they are influenced by the steric bulk and electronic nature of substituents, which can create intramolecular forces that favor one conformation over others.
The specific conformation of a molecule dictates how it can fit into and interact with a target binding site, such as an enzyme's active site. Studies on tetrahydroisoquinolines, which also contain a partially saturated heterocyclic ring, have shown that the positioning of a terminal aromatic ring is crucial for target binding. nih.gov The nature of the chemical linker attaching side chains was found to be important, with more flexible linkers like -CH2- or -CONH- being more effective than more rigid ones like -CO- or -COCH2-. nih.gov This suggests that the ability of a molecule to adopt an optimal conformation for interaction is paramount. For this compound analogues, the relative orientation of the phenyl group at the 4-position with respect to the plane of the benzo[h]quinoline ring system is a key conformational feature that would directly influence its potential for molecular recognition.
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches in Dihydrobenzo[h]quinoline Research
Quantitative Structure-Activity Relationship (QSAR) studies and other cheminformatics approaches are powerful computational tools used to correlate the chemical structure of compounds with their molecular activities. f1000research.comspringernature.com These methods are instrumental in understanding the SAR of dihydrobenzo[h]quinoline derivatives and in guiding the design of new analogues with enhanced properties. mdpi.com
In a typical QSAR study, a series of related compounds, such as various substituted dihydrobenzo[h]quinolines, are synthesized and their activities measured. Then, a wide range of numerical parameters, known as molecular descriptors, are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. researchgate.netdergipark.org.tr Statistical methods are then employed to build a mathematical model that links these descriptors to the observed activity. nih.govresearchgate.net
For example, a QSAR model for quinolinone-based compounds identified van der Waals volume, electron density, and electronegativity as key descriptors influencing their activity. nih.gov Another study on quinoline derivatives found that topology, steric, and polar features were highly correlated with inhibitory activity. researchgate.net Such models provide quantitative insights into which properties are most important for a molecule's function.
The table below lists common molecular descriptors used in QSAR studies that are relevant to dihydrobenzo[h]quinoline research.
| Descriptor Type | Descriptor Examples | Information Encoded | Reference |
| Electronic | HOMO/LUMO energies, Dipole moment, Electron density, Electronegativity | Distribution of electrons, ability to participate in electronic interactions | dergipark.org.trnih.gov |
| Steric/Topological | Molecular Volume, Total Connectivity, Molar Refractivity | Size, shape, and branching of the molecule | researchgate.netdergipark.org.trnih.gov |
| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes | dergipark.org.tr |
| Thermodynamic | Entropy, Heat capacity | Thermodynamic stability and properties | dergipark.org.tr |
Cheminformatics encompasses a broader range of computational techniques, including virtual screening, molecular docking, and the analysis of chemical databases. springernature.com Molecular docking, for instance, can predict the preferred binding orientation of a this compound analogue within a target's binding site, complementing the insights gained from conformational analysis and QSAR. nih.gov These computational approaches accelerate the research process by prioritizing the synthesis of the most promising compounds.
Advanced Research Applications of 4 Phenyl 5,6 Dihydrobenzo H Quinoline and Its Derivatives
Fluorescent Probes and Chemosensors Development
The quinoline (B57606) moiety, a core component of the 4-phenyl-5,6-dihydrobenzo[h]quinoline structure, is a highly attractive scaffold for the development of fluorescent probes due to its synthetic versatility and inherent photophysical properties. nih.gov The nitrogen atom within the quinoline ring serves as a key site for monitoring interactions with target molecules, leading to detectable changes in fluorescence. nih.gov This characteristic has been exploited to create a range of fluorescent probes and chemosensors for various analytical and biological applications.
Design Principles for Bio-imaging Applications
The rational design of quinoline-based fluorescent probes for bio-imaging applications often involves a modular approach, incorporating distinct domains that can be independently engineered to optimize performance. nih.gov A common design strategy includes three key components: a domain for compound polarization, another for tuning photophysical properties, and a third for introducing structural diversity. nih.gov This modularity allows for the facile synthesis of a library of probes with tailored characteristics.
For instance, the introduction of different phenylboronic acids (electron-rich, -neutral, or -deficient) can be used to fine-tune the electronic properties of the fluorophore. nih.gov Furthermore, the sensitivity of these dyes to their local environment, such as solvent polarity and pH, is a valuable property for bio-imaging. nih.gov Some derivatives exhibit significant solvatochromism, with their emission spectra shifting in response to changes in the polarity of the surrounding medium. nih.gov This allows the probe to sense its local environment on a protein surface or within a specific cellular compartment. nih.gov Additionally, modifications to enhance water solubility and brightness are crucial for practical applications in living cells. nih.gov
Quinoline-based chemosensors have been successfully designed for the selective detection of metal ions, which is crucial for understanding their roles in biological and ecological systems. nanobioletters.com The design often incorporates a receptor unit that selectively binds to the target ion, leading to a change in the photophysical properties of the quinoline fluorophore. nanobioletters.com Mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET) are often employed in the design of these sensors. researchgate.net
Aggregation-Induced Emission (AIE) Properties and Sensing Mechanisms
While many traditional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in aqueous media, a class of molecules known as AIEgens (Aggregation-Induced Emission luminogens) exhibit enhanced fluorescence upon aggregation. rsc.orgresearchgate.net This phenomenon is highly advantageous for various applications, including the development of fluorescent probes and sensors. researchgate.net Quinoline-based derivatives have been shown to exhibit AIE properties, making them promising candidates for applications where emission in the aggregated state is desired. rsc.org
The mechanism behind AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net For example, in some pyrano[4,3-b]quinolizine derivatives, which share structural similarities with the benzo[h]quinoline (B1196314) core, AIE behavior was observed in aqueous solutions. nih.govmdpi.com These compounds demonstrated high singlet oxygen generation efficiency in their aggregated state in water-rich solvents, highlighting their potential as photosensitizers for photodynamic therapy. nih.govmdpi.com
The AIE phenomenon has also been harnessed to develop ratiometric fluorescent probes. For instance, a dihydro-benzo nih.govresearchgate.netimidazo[1,2-c]quinazoline-based probe displayed a distinct aggregation-induced ratiometric emission (AIRE) in a high water fraction solution, enabling the sensitive and selective detection of peroxynitrite in living cells and zebrafish. rsc.org
Organic Electronic and Optoelectronic Materials
The versatile electronic properties of this compound and its derivatives have led to their exploration in the field of organic electronics and optoelectronics. Their tunable energy levels and charge transport characteristics make them suitable for incorporation into various devices.
Application in Organic Light Emitting Diodes (OLEDs) and Polymer-LEDs
Quinoline-based materials have been investigated for their potential in Organic Light Emitting Diodes (OLEDs). researchgate.net Specifically, quinoline derivatives exhibiting thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) are of great interest for non-doped OLEDs. rsc.org The combination of TADF and AIE properties can lead to high-efficiency emitters with reduced efficiency roll-off. rsc.org For example, quinoline-based TADF molecules have been developed that demonstrate excellent AIE and aggregation-induced delayed fluorescence (AIDF) properties, resulting in efficient non-doped OLEDs. rsc.org The design of these materials often involves creating donor-acceptor structures to achieve a small singlet-triplet energy splitting, which is essential for efficient TADF.
Dye-Sensitized Solar Cell (DSSC) Co-sensitizers
In the realm of solar energy conversion, quinoline derivatives have been theoretically investigated as potential photosensitizers for Dye-Sensitized Solar Cells (DSSCs). nih.govunesp.br The design of these dyes typically follows a donor-π-acceptor (D-π-A) architecture to facilitate efficient intramolecular charge transfer upon photoexcitation. mdpi.com Theoretical calculations using density functional theory (DFT) have been employed to predict the geometries, electronic structures, and absorption spectra of novel quinoline-derivative dyes. nih.govunesp.br
Key parameters for an effective DSSC dye include a lowest unoccupied molecular orbital (LUMO) energy level above the conduction band of the semiconductor (e.g., TiO2) to ensure efficient electron injection, and a highest occupied molecular orbital (HOMO) energy level below the redox potential of the electrolyte to facilitate dye regeneration. nih.govunesp.br Studies have shown that by modifying the structure of the quinoline-based dyes, it is possible to achieve a small band gap, favorable absorption properties in the visible region, and high light-harvesting efficiency (LHE). nih.govunesp.br
Research Tools for Biological Target Mechanisms (e.g., DNA intercalation, enzyme inhibition)
Derivatives of this compound have emerged as valuable tools for investigating fundamental biological processes, including DNA intercalation and enzyme inhibition. Their ability to interact with specific biological targets has led to their evaluation as potential therapeutic agents and as probes to elucidate complex cellular mechanisms.
A significant area of research has focused on the design of benzo[h]quinoline and tetrahydrobenzo[h]quinoline derivatives as DNA-intercalating antitumor agents. nih.gov Computational docking studies have suggested that these compounds can insert themselves between the base pairs of DNA. nih.gov Experimental studies using UV and fluorescence spectroscopy with calf thymus DNA (CT-DNA) have confirmed these interactions. nih.gov Structure-activity relationship studies have revealed that benzo[h]quinolines generally exhibit a stronger interacting effect with DNA compared to their saturated tetrahydrobenzo[h]quinoline counterparts. nih.gov
Furthermore, certain 2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-8-amine derivatives have been identified as novel DNA intercalating topoisomerase IIα poisons. nih.gov These compounds have demonstrated potent inhibitory activity against topoisomerase IIα and significant cytotoxicity against various human cancer cell lines. nih.gov
In addition to DNA, enzymes are another important target for these compounds. For instance, novel 5,6-dihydrobenzo[h]quinazoline (B11911934) derivatives have been designed and synthesized as succinate (B1194679) dehydrogenase inhibitors, showing promising antifungal activity. nih.gov Other studies have focused on developing 4-substituted-3,4-dihydrobenzo[h]quinoline-2,5,6(1H)-triones as NQO1-directed antitumor agents. nih.gov These compounds act as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the generation of reactive oxygen species (ROS) and subsequent cancer cell apoptosis. nih.gov Moreover, tetrahydroquinoline-isoxazole/isoxazoline hybrid compounds have been investigated as potential cholinesterase inhibitors. mdpi.com
The following table summarizes the cytotoxic activity of some benzo- and tetrahydrobenzo-[h]quinoline derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (μM) |
| 6e | MCF-7 | 1.86 |
| A2780 | 2.54 | |
| C26 | 3.91 | |
| A549 | 2.11 | |
| 6b | MCF-7 | >50 |
| A2780 | 12.8 | |
| C26 | 15.6 | |
| A549 | 10.4 | |
| 6i | MCF-7 | 8.24 |
| A2780 | 6.87 | |
| C26 | 9.31 | |
| A549 | 5.43 |
Data sourced from Jafari et al., 2019. nih.gov
This table presents the IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher cytotoxic activity. As shown, compound 6e exhibited significant cytotoxicity against all four tested cancer cell lines. nih.gov
Topoisomerase IIα Inhibition Mechanism Studies
Derivatives of the 5,6-dihydrobenzo[h]quinoline scaffold have been identified as potent inhibitors of human topoisomerase IIα (topo IIα), a critical enzyme in DNA replication and cell division, making it a key target for anticancer agents. nih.govnih.gov A novel series of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines, featuring various amino groups, hydroxyphenyl, and fluorine functionalities, were synthesized and evaluated for their topo IIα inhibitory activity. nih.gov
The mechanistic investigation into the most active compounds revealed that they function as DNA intercalating topo IIα poison inhibitors. nih.gov This dual-action mechanism involves the insertion of the planar benzo[h]quinoline core between DNA base pairs, which stabilizes the DNA-topo IIα cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptosis in cancer cells. nih.gov The process was confirmed through a combination of topo IIα cleavage complex assays, ethidium (B1194527) bromide (EtBr) displacement studies, and potassium iodide (KI) quenching assays. nih.gov
Structure-activity relationship (SAR) studies provided significant insights into the features required for potent activity. The research highlighted that substituents on the phenyl rings at the 2- and 4-positions of the quinoline core are crucial. Specifically, compounds bearing electron-withdrawing groups like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) at the 4-position of the C4-phenyl ring, combined with a 3'- or 4'-hydroxyphenyl group at the C2-position, displayed the most potent topo IIα inhibition and antiproliferative activity against colorectal and cervix cancer cell lines. nih.gov Among a series of thirty synthesized compounds, several derivatives, including compounds identified as 16, 19, 22, and 28 in the study, demonstrated excellent topo IIα inhibition. nih.gov
Cyclooxygenase-2 (COX-2) Inhibitor Research for Mechanistic Understanding
The development of selective cyclooxygenase-2 (COX-2) inhibitors is a major goal in the creation of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.goveurekaselect.com Derivatives of the benzo[h]quinoline scaffold have emerged as a promising framework for potent and selective COX-2 inhibitors. nih.gov
A key design strategy involves incorporating a methylsulfonyl (MeSO2) pharmacophore, a feature present in several selective COX-2 inhibitors, onto the phenyl ring of the quinoline structure. nih.gov A series of 4-(Imidazolylmethyl)quinoline derivatives featuring a methylsulfonyl group at the para-position of the C-2 phenyl ring were designed and synthesized. In-vitro enzyme inhibition assays showed these compounds to be potent and highly selective inhibitors of the COX-2 isozyme. nih.gov
Molecular modeling studies provided a mechanistic understanding of this high selectivity. The p-MeSO2-phenyl moiety of these derivatives fits perfectly into the secondary pocket of the COX-2 active site, allowing for key interactions with amino acid residues such as Arg513, Val523, and Phe518. This interaction is not possible in the narrower active site of the COX-1 isoform. nih.gov Among the synthesized compounds, 4-((1H-Imidazol-1-yl)methyl)-7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline was identified as the most potent and selective COX-2 inhibitor in its series. nih.gov The research also indicated that increasing the lipophilicity of substituents on the quinoline ring enhanced COX-2 inhibitory activity. nih.gov
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
|---|
Acetylcholinesterase (AChE) Interaction and Inhibition Kinetics Studies
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132), is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov Various quinoline-based derivatives have been investigated as AChE inhibitors. mdpi.comsemanticscholar.org
Kinetic studies on these derivatives are crucial for understanding their mechanism of action. Research on several series of 4-N-phenylaminoquinoline and tacrine-quinoline hybrids has shown that these compounds often act as mixed-type inhibitors of AChE. mdpi.comsemanticscholar.orgnih.gov This classification is determined through analysis of Lineweaver-Burk plots, which examine enzyme activity at varying substrate and inhibitor concentrations. nih.gov
A mixed-type inhibition pattern indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov In the context of AChE, this often means the inhibitor interacts with both the catalytic active site (CAS), where acetylcholine is hydrolyzed, and the peripheral anionic site (PAS). mdpi.com Binding to the PAS is particularly relevant for Alzheimer's therapy, as this site is implicated in the aggregation of β-amyloid plaques. mdpi.com The dual-binding capability of these quinoline derivatives makes them promising multi-target-directed ligands for Alzheimer's disease. mdpi.com For example, kinetic analysis demonstrated that certain 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group acted as reversible, mixed-type AChE inhibitors. semanticscholar.org
| Compound | AChE IC₅₀ (µM) | Inhibition Type |
|---|
Catalytic Ligand Development and Coordination Chemistry
The nitrogen atom and the rigid, planar aromatic system of the benzo[h]quinoline scaffold make it an excellent ligand for coordinating with metal centers. This has led to its use in the development of catalysts and novel coordination complexes with interesting properties. nih.govrsc.org
Benzo[h]quinoline-based ligands have been successfully used to prepare pincer-type ruthenium (Ru) and osmium (Os) complexes. These complexes have proven to be highly efficient catalysts for the transfer hydrogenation of ketones, achieving turnover frequencies (TOF) up to 1.8 x 10^6 h^-1 with very low catalyst loading. nih.gov The benzo[h]quinoline moiety acts as a stable, coordinating backbone that helps to define the geometry and reactivity of the metal's catalytic site. nih.gov
In the field of materials science, benzo[h]quinoline has been used to synthesize neutral pentacoordinate organosilicon complexes. rsc.org The reaction of 10-benzo[h]quinolyllithium with organosilanes results in complexes where the nitrogen atom of the quinoline coordinates to the silicon center. These complexes exhibit fluorescence, with the intensity and N-Si bond distance being tunable by the addition of electronegative substituents. rsc.org
Furthermore, benzo[h]quinolin-10-ol has been employed as a ligand to create a dinuclear dysprosium(III) complex, [Dy2(HOBQ)4Cl6]. This complex was found to be a field-induced single-molecule magnet, a class of materials with potential applications in high-density information storage and quantum computing. mdpi.com The benzo[h]quinoline ligand plays a crucial role in defining the coordination geometry around the Dy(III) ions, which in turn dictates the magnetic properties of the molecule. mdpi.com
Analytical Methodologies for Research and Characterization of 4 Phenyl 5,6 Dihydrobenzo H Quinoline in Complex Research Matrices
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the separation and purity assessment of 4-Phenyl-5,6-dihydrobenzo[h]quinoline. These techniques offer high resolution and sensitivity, making them ideal for analyzing complex mixtures and ensuring the integrity of the compound in research samples.
While specific HPLC and UPLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, established methods for closely related benzo[h]quinoline (B1196314) derivatives provide a strong foundation for method development. For instance, a reverse-phase HPLC method has been successfully employed for the analysis of benzo[h]quinoline. researchgate.net This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as an additive. researchgate.net For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. researchgate.net
For the analysis of this compound, a similar approach would be anticipated. A typical HPLC or UPLC method would involve a C18 or phenyl-hexyl column to leverage the aromatic nature of the compound for effective separation. The mobile phase would likely be a gradient of acetonitrile or methanol (B129727) in water, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometric detection.
Table 1: Illustrative HPLC/UPLC Parameters for Analysis of this compound
| Parameter | HPLC | UPLC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 or equivalent (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 20 min | 5-95% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm or MS detector |
| Injection Vol. | 10 µL | 2 µL |
The development of such methods would require systematic optimization of parameters including the organic modifier, gradient slope, flow rate, and column temperature to achieve optimal separation from impurities and potential degradation products. Purity assessment would then be performed by calculating the peak area percentage of the main compound relative to all other detected peaks.
Advanced Mass Spectrometry for Trace Analysis and Metabolite Identification (in research studies)
Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are paramount for the trace analysis and metabolite identification of this compound in research contexts. High-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide accurate mass measurements, which are critical for determining the elemental composition of the parent compound and its metabolites.
For trace analysis, tandem mass spectrometry (MS/MS) is the method of choice. In this approach, the parent ion of this compound is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM), exceptional sensitivity and selectivity can be achieved, enabling the detection and quantification of the compound at very low concentrations in complex biological matrices.
In the realm of metabolite identification, HRMS plays a pivotal role. The general workflow involves acquiring full-scan HRMS data of samples from in vitro or in vivo research studies. This data allows for the detection of potential metabolites by searching for mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation, sulfation). The accurate mass measurements provided by HRMS significantly narrow down the possible elemental compositions of these metabolites. Subsequent MS/MS fragmentation of the metabolite ions provides structural information that, when compared to the fragmentation pattern of the parent drug, can help to elucidate the site of metabolic modification. In silico tools can further aid in predicting potential metabolites and interpreting fragmentation spectra.
Spectrophotometric Quantification Methods for Research Applications
UV-Visible (UV-Vis) and fluorescence spectrophotometry offer simpler, more accessible, and often non-destructive methods for the quantification of this compound in research applications, particularly for in-solution measurements where high sensitivity to complex matrices is not the primary concern.
Given its extended aromatic system, this compound is expected to exhibit strong absorbance in the UV region. For quantitative analysis, a wavelength of maximum absorbance (λmax) would be determined by scanning a solution of the pure compound across the UV-Vis spectrum. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the compound in unknown research samples can then be determined by measuring their absorbance and interpolating from the calibration curve, following Beer-Lambert law. For a related compound, 2-amino-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, UV-Vis absorption spectra have been recorded in ethanol (B145695). clockss.org
Fluorescence spectroscopy can offer significantly higher sensitivity and selectivity compared to UV-Vis spectrophotometry. As a polycyclic aromatic nitrogen heterocycle, this compound is likely to be fluorescent. For quantitative analysis, the excitation and emission wavelengths that provide the maximum fluorescence intensity would be identified. Similar to UV-Vis spectrophotometry, a calibration curve would be generated by plotting the fluorescence intensity of standard solutions versus their concentrations. This method is particularly useful for quantifying the compound at low concentrations. The fluorescence properties of various polycyclic aromatic nitrogen heterocycles have been studied, providing a basis for developing a quantitative assay for this compound. researchgate.net The fluorescence quantum yield of a related derivative has been determined using L-tryptophan as a reference, indicating the potential for a robust fluorescence-based quantification method. clockss.org
Table 2: Comparison of Spectrophotometric Methods
| Feature | UV-Vis Spectrophotometry | Fluorescence Spectroscopy |
| Principle | Measures the absorption of light by the analyte. | Measures the emission of light by the analyte after excitation. |
| Sensitivity | Moderate | High |
| Selectivity | Moderate | High |
| Instrumentation | Widely available, relatively simple | More specialized instrumentation |
| Applications | Routine quantification in simple matrices, purity checks. | Trace analysis, quantification in the presence of non-fluorescent interfering species. |
Emerging Research Directions and Future Perspectives for 4 Phenyl 5,6 Dihydrobenzo H Quinoline
Green Chemistry Approaches in Synthetic Route Development
The synthesis of quinoline (B57606) derivatives, including 4-Phenyl-5,6-dihydrobenzo[h]quinoline, is increasingly benefiting from the principles of green chemistry, which prioritize environmentally benign and efficient processes. Traditional synthesis methods often require harsh conditions, multiple steps, and long reaction times. nih.gov Modern approaches, however, are focusing on minimizing waste, reducing energy consumption, and utilizing less hazardous substances.
A key area of development is the use of alternative energy sources to drive reactions. Microwave (MW) and ultrasound (US) irradiation have emerged as powerful tools in the synthesis of benzoquinoline derivatives. mdpi.com These techniques offer significant advantages over conventional thermal heating, including dramatically reduced reaction times, higher yields, increased product purity, and greater selectivity. mdpi.com For instance, an efficient one-pot, three-component synthesis of 2-amino-4-phenyl-3-cyano-5,6-dihydrobenzo[h]quinoline derivatives has been successfully developed using microwave irradiation, highlighting a greener alternative to classical methods. clockss.org Such methods are considered environmentally beneficial due to their energy efficiency and reduced processing times. mdpi.com
Another cornerstone of green synthetic design is the development of atom- and step-economical approaches. One-pot cascade reactions are particularly valuable as they combine multiple transformations into a single operation, avoiding the need for isolating intermediates. nih.gov Research into novel catalytic systems is also a priority. The development of reusable, non-toxic catalysts and the use of greener solvents like water or ethanol (B145695) are central to making the synthesis of these heterocyclic compounds more sustainable. researchgate.net While many of these green approaches have been applied to the broader quinoline class, their adaptation specifically for this compound is a primary focus of ongoing research. researchgate.netresearchgate.net
| Methodology | Key Principles | Advantages | Reference |
|---|---|---|---|
| Conventional Heating | Traditional refluxing in organic solvents. | Well-established procedures. | nih.gov |
| Microwave (MW) Irradiation | Use of microwave energy to heat the reaction mixture. | Reduced reaction times, higher yields, increased purity. | mdpi.comclockss.org |
| Ultrasound (US) Irradiation | Application of ultrasonic waves to promote the reaction. | Energy efficiency, improved ease of handling. | mdpi.com |
| One-Pot Cascade Reactions | Multiple reaction steps occur in a single reactor. | Atom- and step-economical, avoids intermediate isolation. | nih.gov |
Exploration of Novel Biological Activity Mechanisms at the Molecular and Cellular Level (non-clinical)
The benzo[h]quinoline scaffold is a component of molecules exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gov Emerging research is now moving beyond preliminary screening to elucidate the specific molecular and cellular mechanisms through which these compounds exert their effects.
One significant area of investigation is the interaction of benzo[h]quinoline derivatives with nucleic acids. Studies have shown that these compounds can bind to DNA, with research indicating an intercalative mode of binding. nih.gov This interaction can disrupt DNA replication and transcription, forming the basis for potential anticancer activity. Some derivatives have been specifically noted for their ability to bind with G-quadruplex structures, which are specialized nucleic acid formations implicated in cancer cell proliferation. nih.gov
At the protein level, in silico molecular docking studies on the related benzo[f]quinoline (B1222042) scaffold have identified potential enzyme targets. These studies suggest that derivatives may interact with key enzymes such as ATP synthase and Topoisomerase II (TOPO II), which are crucial for cellular energy metabolism and DNA topology, respectively. nih.gov The inhibition of these enzymes presents a plausible mechanism for the observed antimicrobial and anticancer effects. nih.gov Furthermore, the broader azaphenanthrene class, which includes the benzo[h]quinoline core, has been associated with agonist activity at serotonin (B10506) 5HT receptors, suggesting potential applications in neuroscience. nih.gov Future non-clinical research will focus on validating these computational targets through in vitro enzyme assays and cellular studies to confirm the precise mechanisms of action for this compound and its analogs.
| Potential Target | Mechanism of Action | Associated Biological Activity | Reference |
|---|---|---|---|
| DNA | Intercalation and binding to G-quadruplex structures. | Anticancer, Antibacterial | nih.govnih.gov |
| ATP Synthase (in silico) | Inhibition of enzyme activity, disrupting cellular energy supply. | Antimicrobial | nih.gov |
| Topoisomerase II (TOPO II) (in silico) | Inhibition of enzyme responsible for managing DNA topology. | Anticancer | nih.gov |
| Serotonin 5HT Receptor | Agonist activity. | Neurological | nih.gov |
Development of Advanced Materials with Tunable Optoelectronic Properties
The rigid, planar, and electron-rich structure of the benzo[h]quinoline core makes it an attractive building block for advanced organic materials with applications in optoelectronics. mdpi.com Quinoline derivatives are known to possess useful photophysical properties, including strong fluorescence, owing to intense π–π* electronic transitions. nih.gov
Research into this compound and related structures focuses on their potential as fluorophores and components in organic light-emitting devices (OLEDs). nih.govresearchgate.net The photophysical properties, such as absorption/emission wavelengths, quantum yield, and Stokes shift, can be fine-tuned by introducing different substituent groups onto the molecular skeleton. clockss.orgnih.gov This tunability is critical for designing materials with specific colors and efficiencies for display and lighting technologies. For example, studies on quinolinyl-substituted monoazatriphenylenes, which feature an extended aromatic system, have explored how additional fused rings affect their photophysical characteristics. researchgate.net
The electron-accepting nature and distinct dipole moment of the quinoline moiety can lead to intramolecular charge transfer (ICT), a phenomenon that is highly sensitive to the local environment and valuable for developing chemical sensors. nih.gov Fluorescent quinolines have proven effective in the chemo-sensing of metal ions. nih.gov The development of new derivatives of this compound aims to create advanced materials with tailored absorption and emission profiles for a variety of optoelectronic applications, from OLEDs to fluorescent probes. nih.govmdpi.com
Integration with Nanotechnology and Supramolecular Chemistry for Functional Systems
The unique structural and photophysical properties of this compound are being leveraged through its integration with nanotechnology and supramolecular chemistry to create novel functional systems.
In the realm of nanotechnology, a significant development has been the use of quinoline derivatives in combination with inorganic nanoparticles to create hybrid materials. For instance, a quinoline derivative dissolved with zinc oxide (ZnO) nanoparticles in a solvent has been shown to produce a random laser when optically excited. mdpi.com This demonstrates the potential for these organic compounds to act as the gain medium in novel photonic devices, opening up applications in areas like lighting, displays, and sensing.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Phenyl-5,6-dihydrobenzo[h]quinoline, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves reductive amination or catalytic hydrogenation steps. For example, in analogous compounds like benzo[f]quinoline derivatives, LiAlH₄ in THF under nitrogen is used to reduce intermediates, followed by purification via column chromatography to isolate isomers (e.g., cis/trans ratios of 50/50 observed in related compounds) . Reaction pH and solvent choice (e.g., methanol for NaBH₃CN reductions) critically impact stereoselectivity and yield . Post-synthesis, recrystallization from methanol/ether mixtures enhances purity, as evidenced by melting point consistency (e.g., 236–265°C for hydrochloride salts) .
Q. How are nuclear magnetic resonance (NMR) and mass spectrometry (MS) employed to confirm the structure of this compound derivatives?
- Methodological Answer : ¹H-NMR and ¹³C-NMR are used to verify substituent positions and hydrogenation states. For instance, in hexahydrobenzo[f]quinoline analogs, methylene protons in the dihydro region (δ ~1.5–2.5 ppm) and aromatic protons (δ ~6.5–8.5 ppm) are diagnostic . MS (EI or ESI) confirms molecular ion peaks and fragmentation patterns, with exact mass analysis validating molecular formulas (e.g., C₁₉H₂₀N₂ for related compounds) .
Q. What safety protocols are essential when handling this compound derivatives in the laboratory?
- Methodological Answer : Key precautions include:
- Using personal protective equipment (PPE) to avoid skin/eye contact, as advised for structurally similar quinoline derivatives .
- Neutralizing excess reducing agents (e.g., quenching LiAlH₄ with H₂O/NaOH) to prevent exothermic reactions .
- Ensuring proper ventilation to mitigate inhalation risks, particularly during solvent evaporation steps .
Advanced Research Questions
Q. How can reaction conditions be optimized to control stereoselectivity in the synthesis of dihydrobenzoquinoline derivatives?
- Methodological Answer : Stereochemical outcomes (e.g., cis/trans isomer ratios) depend on reducing agents and solvent systems. For example, NaBH₃CN in methanol at pH 4 yields a 50/50 cis/trans mixture, while chromatographic separation (silica gel, eluent gradients) isolates isomers with >95% purity . Transition metal catalysts (e.g., Pd/C) or chiral auxiliaries may further enhance enantiomeric excess (ee) in asymmetric hydrogenation .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer : Discrepancies in pharmacological assays (e.g., antimicrobial vs. anticancer results) often arise from:
- Purity variations : Impurities <95% (by GC/HPLC) can skew bioactivity .
- Isomer-specific effects : Cis/trans or enantiomeric forms may exhibit divergent binding affinities (e.g., octahydrobenzo[g]quinoline derivatives show isomer-dependent receptor interactions) .
- Assay conditions : Standardizing cell lines (e.g., HepG2 vs. MCF-7) and solvent controls (DMSO concentration ≤0.1%) improves reproducibility .
Q. How do computational methods (e.g., DFT, molecular docking) guide the design of this compound-based therapeutics?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity for pro-drug activation .
- Molecular docking : Screens against target proteins (e.g., acetylcholinesterase for Alzheimer’s therapeutics) to prioritize substituents with high binding scores (e.g., 4-phenyl groups enhancing hydrophobic interactions) .
- MD simulations : Assess stability of drug-receptor complexes over nanosecond timescales .
Q. What advanced chromatographic techniques improve separation of dihydrobenzoquinoline isomers?
- Methodological Answer :
- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to resolve enantiomers .
- Prep-TLC : Silica gel GF₂₅₄ plates with ethyl acetate/hexane gradients isolate mg-scale isomers (e.g., 32% yield for cis vs. 29% for trans isomers) .
- Countercurrent chromatography (CCC) : Avoids irreversible adsorption, enabling high recovery of polar derivatives .
Data Analysis and Reporting
Q. How should researchers address variability in melting points or spectral data across studies?
- Methodological Answer :
- Calibration : Use certified reference compounds (e.g., NIST standards) to validate melting point apparatus and NMR spectrometers .
- Solvent traces : Residual solvents (e.g., THF, methanol) in recrystallized products alter melting points; Karl Fischer titration ensures dryness .
- Spectral averaging : Collect NMR data at ≥400 MHz and report coupling constants (J values) to confirm structural consistency .
Q. What criteria define a rigorous research question for studying this compound derivatives?
- Methodological Answer : Apply the FINER framework :
- Feasible : Ensure access to synthetic intermediates (e.g., commercial 4-phenylpiperazine) .
- Novel : Target understudied substituents (e.g., sulfonyl groups for enhanced solubility) .
- Ethical : Adhere to disposal protocols for hazardous byproducts (e.g., chlorinated solvents) .
- Relevant : Align with therapeutic gaps (e.g., multi-target agents for neurodegenerative diseases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
